N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound characterized by its unique structural features. This compound contains a cyano group, difluorophenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-difluorophenylmethyl cyanide, which is then reacted with 3,5-diethyl-4-oxazole acetic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide shares similarities with other cyano-substituted phenyl compounds and oxazole derivatives.
- Compounds like 2,4-difluorophenylacetonitrile and 3,5-diethyl-4-oxazole acetic acid are structurally related.
Uniqueness
- The combination of cyano, difluorophenyl, and oxazole groups in a single molecule makes this compound unique.
- Its specific structural arrangement contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-3-14-12(16(4-2)24-22-14)8-17(23)21-15(9-20)11-6-5-10(18)7-13(11)19/h5-7,15H,3-4,8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFHWFXVIDOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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